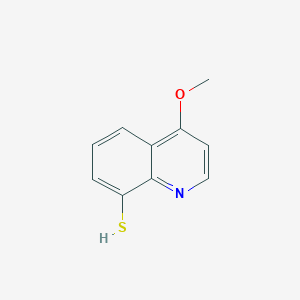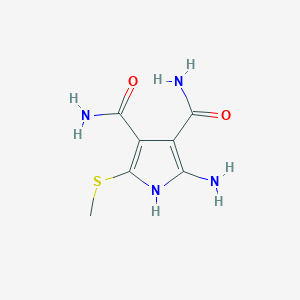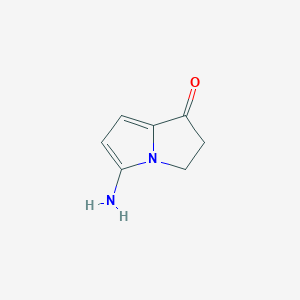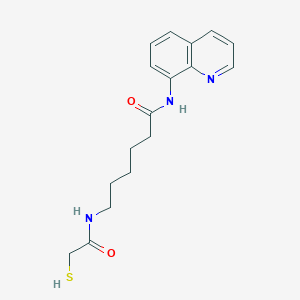
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde is an organic compound that features a pyrrole ring and a nitrobenzaldehyde moiety
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde typically involves the reaction of 2,5-dihydro-1H-pyrrole with 5-nitrobenzaldehyde under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde include:
2-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group.
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde: This compound has an amino group instead of a nitro group.
4-(2,5-Dihydro-1H-pyrrol-1-yl)benzenesulfonamide: This compound features a sulfonamide group.
The uniqueness of this compound lies in its combination of a pyrrole ring and a nitrobenzaldehyde moiety, which imparts distinct chemical and biological properties.
Eigenschaften
| 668987-44-8 | |
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-(2,5-dihydropyrrol-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
BJOBJJHCISJNEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)



![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)




![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

